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Compound of Interest

Compound Name: GW311616

Cat. No.: B1662915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GW311616 is a potent, selective, and orally bioavailable inhibitor of human neutrophil elastase

(HNE), a serine protease implicated in the pathology of various inflammatory diseases. This

document provides a comprehensive technical overview of GW311616, detailing its chemical

structure, physicochemical properties, and pharmacological characteristics. It includes a

summary of its inhibitory activity, pharmacokinetic profile, and its mechanism of action in

inducing apoptosis in cancer cell lines. Detailed experimental methodologies and signaling

pathway diagrams are provided to support further research and development efforts.

Chemical Structure and Properties
GW311616 is a complex heterocyclic molecule. Its chemical identity and key properties are

summarized in the tables below.

Table 1: Chemical Identification of GW311616
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Identifier Value

IUPAC Name

(3S,3aS,6aR)-Hexahydro-3-(1-methylethyl)-1-

(methylsulfonyl)-4-[(2E)-1-oxo-4-(1-

piperidinyl)-2-butenyl]pyrrolo[3,2-b]pyrrol-2(1H)-

one[1]

Synonyms
GW-311616, (+)-GW-311616, GW311616A

(hydrochloride salt)

CAS Number
198062-54-3 (free base)[2], 197890-44-1

(hydrochloride)

Chemical Formula C₁₉H₃₁N₃O₄S[2]

Molecular Weight
397.53 g/mol (free base)[2], 433.99 g/mol

(hydrochloride)

SMILES
CC(C)[C@H]1C(=O)N2--INVALID-LINK--S(=O)

(=O)C

InChI Key NDNKNUMSTIMSHQ-URZKGLGPSA-N[2]

Table 2: Physicochemical Properties of GW311616

Property Value

Appearance White to yellow solid

Purity ≥98% (by HPLC)[1]

Solubility
Soluble in DMSO and distilled water.

Precipitates in biological buffers with pH > 6.5.

Storage
Short term (days to weeks) at 0-4°C; Long term

(months to years) at -20°C.[2]

Pharmacological Properties
GW311616 is a potent and highly selective inhibitor of human neutrophil elastase (HNE). Its

inhibitory activity has been quantified against HNE and a panel of other serine proteases,
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demonstrating a significant selectivity profile.

Table 3: In Vitro Inhibitory Activity of GW311616

Target Enzyme IC₅₀ Kᵢ
Selectivity (fold vs.
HNE)

Human Neutrophil

Elastase (HNE)
22 nM[1][3][4] 0.31 nM[3][4] 1

Trypsin >100 µM - >4500

Cathepsin G >100 µM - >4500

Plasmin >100 µM - >4500

Chymotrypsin >3 µM - >136

Tissue Plasminogen

Activator
>3 µM - >136

The pharmacokinetic properties of GW311616 have been evaluated in preclinical animal

models, demonstrating its oral bioavailability and a moderate terminal elimination half-life.

Table 4: Pharmacokinetic Parameters of GW311616 (Oral Administration)

Species Dose
Terminal
Elimination Half-life
(t₁/₂)

Key Observation

Rat 2 mg/kg 1.5 hours[3] Orally bioavailable.

Dog 2 mg/kg 1.1 hours[3]

A single 2 mg/kg oral

dose resulted in >90%

inhibition of circulating

NE for 4 days.[3]

Mechanism of Action: Induction of Apoptosis
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GW311616 has been shown to induce apoptosis in leukemia cell lines, such as U937 and

K562. This pro-apoptotic effect is mediated through the intrinsic apoptosis pathway,

characterized by the modulation of the Bcl-2 family of proteins. Specifically, treatment with

GW311616 leads to an increase in the expression of the pro-apoptotic protein Bax and a

decrease in the expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio

disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and

subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

Signaling Pathway of HNE Inhibition-Induced Apoptosis
by GW311616
The following diagram illustrates the proposed signaling pathway through which GW311616, by

inhibiting HNE, leads to apoptosis.
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Click to download full resolution via product page

Caption: Proposed signaling pathway of GW311616-induced apoptosis.

Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding the

evaluation of GW311616.

In Vitro HNE Inhibition Assay
A common method to determine the inhibitory activity of compounds against HNE involves a

chromogenic substrate.

Workflow for HNE Inhibition Assay
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Prepare assay buffer
(e.g., Tris-HCl)

Add HNE enzyme solution

Add varying concentrations
of GW311616

Pre-incubate

Add chromogenic substrate
(e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

Incubate at 37°C

Measure absorbance at 405 nm
(kinetic or endpoint)

Calculate % inhibition and IC₅₀

Click to download full resolution via product page

Caption: General workflow for an in vitro HNE inhibition assay.

Methodology:
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Reagents: Human Neutrophil Elastase, a specific chromogenic substrate (e.g., N-

Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide), assay buffer (e.g., 0.1 M HEPES, pH 7.5,

containing 0.5 M NaCl and 10% DMSO), and GW311616.

Procedure:

In a 96-well plate, add the assay buffer.

Add the HNE enzyme to the wells.

Add serial dilutions of GW311616 to the wells and pre-incubate for a defined period (e.g.,

15 minutes) at room temperature.

Initiate the reaction by adding the chromogenic substrate.

Monitor the change in absorbance at 405 nm over time using a microplate reader.

Data Analysis: The rate of substrate hydrolysis is determined from the linear portion of the

absorbance curve. The percentage of inhibition is calculated relative to a control without the

inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm

of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assays
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Methodology:

Cell Culture: Culture leukemia cell lines (e.g., U937, K562) in appropriate media and

conditions.

Treatment: Seed cells in 96-well plates and treat with various concentrations of GW311616
for a specified duration (e.g., 48 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Cell viability is expressed as a percentage of the untreated control.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Methodology:

Cell Treatment: Treat cells (e.g., U937) with GW311616 as described for the proliferation

assay.

Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the binding

buffer containing Annexin V-FITC and Propidium Iodide (PI).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Analysis:

Annexin V-negative, PI-negative cells are viable.

Annexin V-positive, PI-negative cells are in early apoptosis.

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Pharmacokinetic Studies
The following provides a general protocol for assessing the pharmacokinetics of GW311616 in

animal models.

Workflow for In Vivo Pharmacokinetic Study
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Caption: General workflow for an in vivo pharmacokinetic study.

Methodology:

Animals: Use appropriate animal models (e.g., Sprague-Dawley rats, Beagle dogs).

Dosing: Administer a single oral dose of GW311616 (e.g., 2 mg/kg) via gavage.
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Blood Sampling: Collect blood samples from a suitable vessel (e.g., tail vein in rats, cephalic

vein in dogs) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

Sample Analysis:

Extraction: Extract GW311616 from the plasma, typically by protein precipitation with a

solvent like acetonitrile.

Quantification: Analyze the concentration of GW311616 in the extracted samples using a

validated analytical method, such as High-Performance Liquid Chromatography-tandem

Mass Spectrometry (HPLC-MS/MS).

Data Analysis: Use pharmacokinetic software to calculate key parameters, including

maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma

concentration-time curve (AUC), and elimination half-life (t₁/₂).

Conclusion
GW311616 is a well-characterized, potent, and selective inhibitor of human neutrophil elastase

with demonstrated oral bioavailability and in vitro anti-cancer activity. Its mechanism of action

involves the induction of apoptosis through the intrinsic pathway by modulating the expression

of Bcl-2 family proteins. The data and protocols presented in this guide provide a solid

foundation for further investigation into the therapeutic potential of GW311616 in HNE-driven

pathologies and as a potential lead compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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